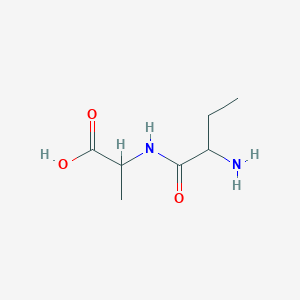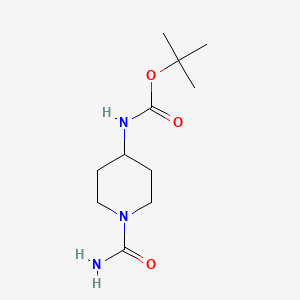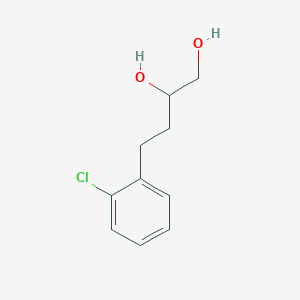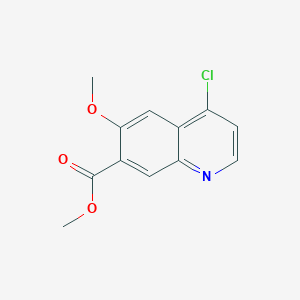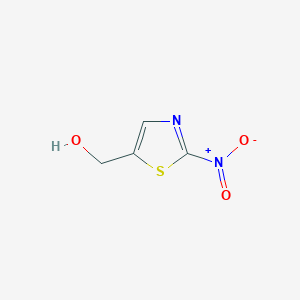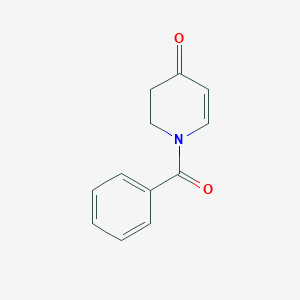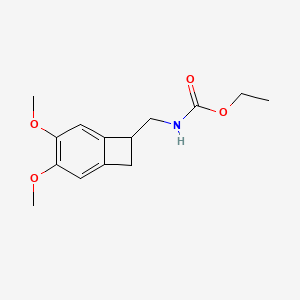
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzocyclobutane core with methoxy groups and an ethoxycarbonylaminomethyl substituent, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane involves several steps. One of the methods includes resolving 4,5-dimethoxy-1-aminomethyl-benzocyclobutane with an optically active diacid, followed by filtration or centrifugation to recover the salt of the desired enantiomer. This salt is then treated with a base to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the process typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethoxycarbonylaminomethyl group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ethoxycarbonylaminomethyl group can produce primary amines.
Scientific Research Applications
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of benzocyclobutane derivatives on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-4,5-dimethoxy-1-(methylaminomethyl)-benzocyclobutane
- 4,5-dimethoxy-1-aminomethyl-benzocyclobutane
Uniqueness
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane is unique due to its ethoxycarbonylaminomethyl substituent, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl N-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)15-8-10-5-9-6-12(17-2)13(18-3)7-11(9)10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
GJIGBWPQLXKDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1CC2=CC(=C(C=C12)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


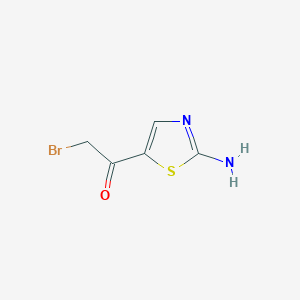
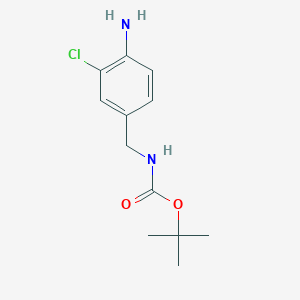
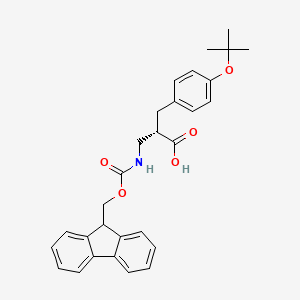

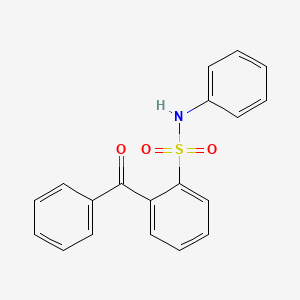
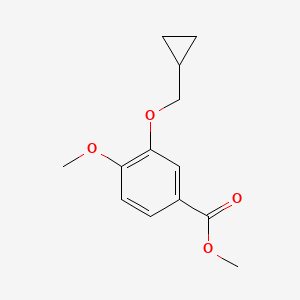
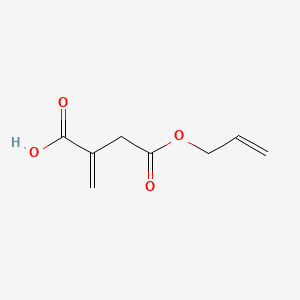
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
